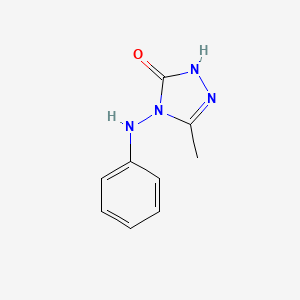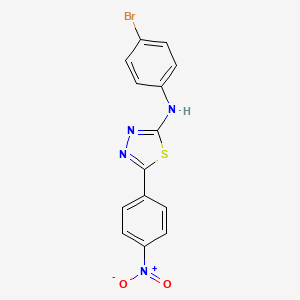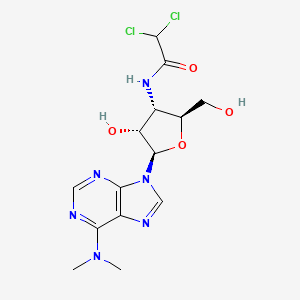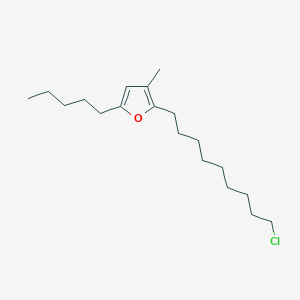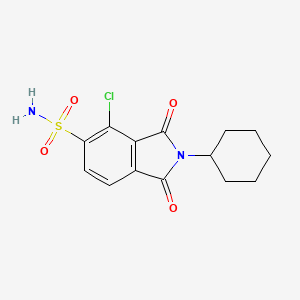
Ethyl 6-cyclooctyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-cyclooctyl-4-hydroxyquinoline-3-carboxylate: is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core, a cyclooctyl group, and an ethyl ester functional group, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-cyclooctyl-4-hydroxyquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-cyclooctyl-4-hydroxyquinoline-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: Ethyl 6-cyclooctyl-4-hydroxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Hydrolysis using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: 6-cyclooctyl-4-hydroxyquinoline-3-carboxylic acid.
科学的研究の応用
Chemistry: Ethyl 6-cyclooctyl-4-hydroxyquinoline-3-carboxylate is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its quinoline core is of particular interest due to its presence in many biologically active molecules.
Medicine: Potential applications in medicine include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, ethyl 6-cyclooctyl-4-hydroxyquinoline-3-carboxylate can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.
作用機序
The mechanism of action of ethyl 6-cyclooctyl-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can interact with enzymes or receptors, potentially inhibiting their activity. The cyclooctyl group may enhance the compound’s binding affinity and specificity, while the ethyl ester group can influence its solubility and bioavailability.
類似化合物との比較
- 4-Hydroxyquinoline-3-carboxylic acid ethyl ester
- Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 6-Ethyl-4-hydroxyquinoline
Uniqueness: Ethyl 6-cyclooctyl-4-hydroxyquinoline-3-carboxylate stands out due to its cyclooctyl group, which is not commonly found in similar compounds. This unique structural feature can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
55522-58-2 |
|---|---|
分子式 |
C20H25NO3 |
分子量 |
327.4 g/mol |
IUPAC名 |
ethyl 6-cyclooctyl-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H25NO3/c1-2-24-20(23)17-13-21-18-11-10-15(12-16(18)19(17)22)14-8-6-4-3-5-7-9-14/h10-14H,2-9H2,1H3,(H,21,22) |
InChIキー |
OXXPTDVUBAWHJO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C3CCCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



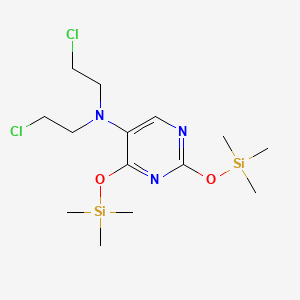
![5-[(6-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-methyl-2-phenylpyrimidin-4(1h)-one](/img/structure/B12906097.png)
![Rel-(1S,2R,4R)-4-(7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B12906099.png)
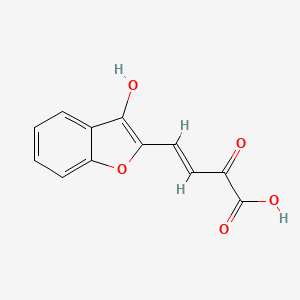
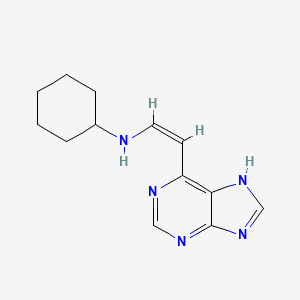
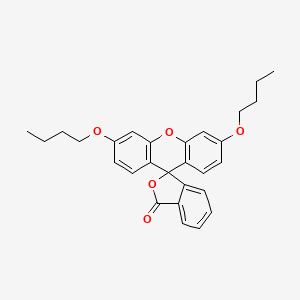
![Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione](/img/structure/B12906132.png)
